7-Fluoroquinolin-3-ol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
7-fluoroquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQVWOZRDYGRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Fluoroquinolin 3 Ol and Its Analogs
Established Synthetic Pathways for Substituted Quinolines
The construction of the quinoline (B57606) ring system is a well-trodden path in organic synthesis, with several named reactions providing reliable access to this scaffold. These methods often involve the condensation of anilines with various carbonyl compounds or alkynes, followed by cyclization.
A variety of cyclization reactions are employed to construct the quinoline nucleus. These methods offer access to a wide range of substituted quinolines by varying the starting materials.
Skraup Synthesis : This reaction involves the treatment of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce quinoline. The dehydration of glycerol to acrolein is the initial step, followed by a Michael addition of the aniline and subsequent cyclization and oxidation. iipseries.orgpharmaguideline.com
Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine formed from the condensation of an aniline with a β-diketone. iipseries.org
Doebner-von Miller Reaction : This reaction utilizes α,β-unsaturated aldehydes or ketones, which react with anilines in the presence of a Lewis acid or Brønsted acid to form quinolines. pharmaguideline.com
Friedländer Synthesis : This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group to yield a substituted quinoline. pharmaguideline.com
Pfitzinger Reaction : Isatin is reacted with a carbonyl compound in the presence of a base to form quinoline-4-carboxylic acids. pharmaguideline.com
Electrophilic Cyclization of N-(2-Alkynyl)anilines : This modern approach allows for the synthesis of 3-substituted quinolines under mild conditions by reacting N-(2-alkynyl)anilines with various electrophiles like iodine monochloride or bromine. nih.gov
These classical methods, while foundational, can sometimes be limited by harsh reaction conditions or a lack of regioselectivity. Consequently, modern synthetic chemistry has focused on developing milder and more versatile approaches. nih.gov
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.netwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The resulting electrophilic iminium salt reacts with the substrate, and subsequent hydrolysis yields an aldehyde. wikipedia.org
This methodology is particularly useful for introducing a carbaldehyde group at the C-3 position of a quinoline ring, creating a versatile intermediate, fluoroquinoline-3-carbaldehyde. ijsr.net This intermediate can then be further manipulated to introduce a variety of functional groups. The reaction is generally mild and efficient for formylating reactive substrates. ijpcbs.com The presence of activating groups on the quinoline ring can influence the position of formylation. For instance, a hydroxyl or dimethylamino group at the C-8 position can direct formylation to the C-5 and C-7 positions. nih.gov
Targeted Synthesis of 7-Fluoroquinolin-3-ol Derivatives
Building upon the foundational quinoline synthesis methods, the targeted synthesis of this compound and its derivatives involves specific strategies to introduce and modify functional groups at desired positions of the fluoroquinoline core.
The C-3 position of the quinoline ring is a key site for introducing chemical diversity. While direct C-H functionalization is an emerging area, nucleophilic aromatic substitution (SNA_r) on appropriately activated quinoline precursors is a more established strategy. nih.govrsc.orgchim.it For instance, a leaving group at the C-3 position can be displaced by various nucleophiles to introduce new functionalities.
Furthermore, the development of C-H functionalization techniques offers a more direct and atom-economical approach to modifying the quinoline scaffold. rsc.orgrsc.org These methods often employ transition metal catalysts to selectively activate C-H bonds, allowing for the introduction of a wide range of substituents. nih.gov
The aldehyde group of fluoroquinoline-3-carbaldehyde and the carboxylic acid group of quinoline-4-carboxylic acids are valuable synthetic handles for further derivatization.
Aldehyde Transformations: The aldehyde group can undergo a wide array of chemical transformations, including:
Oxidation to a carboxylic acid.
Reduction to an alcohol.
Reductive amination to form amines.
Wittig reaction to form alkenes.
Condensation reactions to form Schiff bases or other heterocyclic rings. nih.gov
Carboxylic Acid Transformations: Quinoline-4-carboxylic acids, often synthesized via the Doebner or Pfitzinger reactions, are also versatile intermediates. acs.orgresearchgate.netnih.gov The carboxylic acid group can be converted into:
Esters through Fischer esterification.
Amides via coupling with amines.
Acid chlorides using reagents like thionyl chloride or oxalyl chloride.
The carboxylic acid can also be removed via decarboxylation . pharmaguideline.com
These transformations allow for the synthesis of a diverse library of this compound analogs with varied physicochemical properties.
Fluoroquinolones, a class of antibiotics characterized by a fluorine atom on the quinoline ring, are known to form stable complexes with various metal ions. mdpi.comresearchgate.net The complexation typically occurs through the 3-carboxyl and 4-oxo groups, which act as bidentate ligands, chelating metal ions such as Cu(II), Zn(II), and Mn(II). nih.govmdpi.com
The formation of these metal complexes can significantly alter the biological and physicochemical properties of the parent fluoroquinolone. mdpi.com The coordination geometry and stability of these complexes are influenced by the nature of the metal ion and the specific substituents on the fluoroquinolone scaffold. nih.gov For instance, ternary complexes, which involve the fluoroquinolone, a metal ion, and another ligand like 1,10-phenanthroline, often exhibit enhanced stability. mdpi.com The study of these metal complexes is an active area of research, with potential applications in overcoming bacterial resistance and developing new therapeutic agents. mdpi.com
Advanced Synthetic Strategies and Reaction Optimization
Modern synthetic organic chemistry offers a variety of powerful techniques to construct and modify complex molecules like this compound. These methods are designed to be more efficient, selective, and environmentally benign than traditional approaches.
Click Chemistry Approaches for Heterocyclic Conjugates
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. organic-chemistry.org The most well-known example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. organic-chemistry.orgaatbio.cominterchim.fr This methodology is exceptionally useful for creating heterocyclic conjugates.
To apply this to this compound, the core structure would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. For instance, an azide derivative of this compound could be reacted with a variety of alkyne-containing molecules to generate a library of triazole-linked conjugates. These reactions are typically characterized by their high efficiency and mild reaction conditions.
Table 1: Examples of Click Chemistry Reactions for Heterocyclic Conjugates
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |
|---|---|---|---|---|
| Azide-functionalized this compound | Terminal Alkyne | Copper(I) | 1,4-disubstituted triazole conjugate | High yield, high regioselectivity, mild conditions. organic-chemistry.org |
| Alkyne-functionalized this compound | Organic Azide | Copper(I) | 1,4-disubstituted triazole conjugate | Versatile for introducing various functional groups. |
| Azide-functionalized this compound | Strained Alkyne (e.g., DBCO) | None (Strain-promoted) | 1,4- and 1,5-disubstituted triazole mixture | Copper-free, suitable for biological systems. |
This table is illustrative and based on general click chemistry principles.
Microwave-Assisted Synthesis of Tetrahydroquinoline Derivatives
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. wjbphs.comnih.govmdpi.com The application of microwave irradiation can efficiently promote various organic reactions, including those used in the synthesis of quinoline derivatives.
For the synthesis of tetrahydroquinoline derivatives from this compound, a reduction of the quinoline core is necessary. This can be followed by or combined with other functionalization reactions under microwave irradiation to expedite the synthesis. For example, a three-step microwave-promoted synthesis has been reported for N-propargyltetrahydroquinoline and its 1,2,3-triazole derivatives, showcasing high yields (73-93%). nih.gov While this specific example does not start from this compound, the principles are transferable.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Hypothetical Tetrahydroquinoline Derivative
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | 5-30 minutes nih.govmdpi.com |
| Yield | Moderate to good | Good to excellent (often higher than conventional) nih.gov |
| Energy Consumption | High | Low |
| Side Reactions | More prevalent | Often reduced |
This table represents typical advantages of microwave synthesis and is based on literature for related compounds.
Aromatic Amination and Other Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example, enabling the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.orgrug.nl
This reaction would be highly relevant for synthesizing amino-derivatives of the this compound scaffold. For instance, a 7-halo-quinolin-3-ol precursor (e.g., 7-bromo- or 7-chloroquinolin-3-ol) could be coupled with a wide range of primary or secondary amines to introduce diverse functionalities at the 7-position. The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions and depends on the specific substrates. libretexts.orgrug.nl
Table 3: Key Components of a Buchwald-Hartwig Amination Reaction
| Component | Role | Examples |
|---|---|---|
| Aryl Halide/Triflate | Electrophilic partner | 7-Bromoquinolin-3-ol |
| Amine | Nucleophilic partner | Primary amines, secondary amines, anilines |
| Palladium Precatalyst | Active catalyst source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes and activates the catalyst | BINAP, XPhos, SPhos rug.nl |
| Base | Activates the amine and facilitates the catalytic cycle | NaOt-Bu, Cs₂CO₃, K₃PO₄ libretexts.org |
This table outlines the general components required for a Buchwald-Hartwig amination.
Purity Assessment and Yield Analysis in Synthetic Processes
The successful synthesis of this compound, like any chemical compound, requires rigorous assessment of its purity and a careful analysis of the reaction yield.
Purity Assessment: The purity of a synthesized compound is determined using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a common method to assess the number and relative amounts of components in a sample. The purity is often expressed as a percentage of the main peak area relative to the total peak area. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can reveal the presence of impurities. Mass spectrometry (MS) confirms the molecular weight of the desired product and can help identify byproducts. For solid compounds, the melting point is a useful indicator of purity; a sharp melting range typically suggests a pure compound. A purity of 95.0% for this compound has been reported by a commercial supplier. fluorochem.co.uk
Yield Analysis: The yield of a chemical reaction is the amount of product obtained, expressed as a percentage of the theoretical maximum. The theoretical yield is calculated based on the stoichiometry of the reaction and the amount of the limiting reactant. The actual yield is the measured amount of the isolated, purified product.
The percent yield is calculated as: Percent Yield = (Actual Yield / Theoretical Yield) x 100%
Optimizing the reaction conditions, such as temperature, reaction time, and catalyst loading, is crucial for maximizing the yield. A thorough analysis of the reaction mixture at various stages can help identify side reactions and byproducts, providing insights for further optimization.
Advanced Spectroscopic and Structural Characterization of 7 Fluoroquinolin 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within a molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of 7-Fluoroquinolin-3-ol, distinct signals would be expected for each of the non-equivalent aromatic and hydroxyl protons. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The position of the fluorine atom at the 7-position would influence the chemical shifts and coupling patterns of the adjacent protons, particularly H-6 and H-8, through space and through bond coupling. The hydroxyl proton at the 3-position would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.1 - 8.3 | s | - |
| H-4 | 7.2 - 7.4 | s | - |
| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 |
| H-6 | 7.1 - 7.3 | dd | 8.0 - 9.0, 2.0 - 3.0 (JH-F) |
| H-8 | 7.5 - 7.7 | d | 2.0 - 3.0 |
| 3-OH | Variable | br s | - |
Note: This is a predicted data table. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, nine distinct signals would be anticipated, corresponding to the nine carbon atoms in the molecule. The carbon atoms of the quinoline (B57606) ring would resonate in the aromatic region (typically 110-160 ppm). The carbon atom bearing the fluorine (C-7) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. The carbons ortho and meta to the fluorine atom (C-6, C-8 and C-5a) would show smaller two- and three-bond couplings (²JC-F and ³JC-F). The carbon atom attached to the hydroxyl group (C-3) would be observed in the range of 150-160 ppm.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 150 |
| C-3 | 150 - 155 |
| C-4 | 110 - 115 |
| C-4a | 140 - 145 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| C-7 | 160 - 165 (d, ¹JC-F) |
| C-8 | 105 - 110 |
| C-8a | 148 - 152 |
Note: This is a predicted data table. Actual experimental values may vary. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR spectroscopy is a highly sensitive technique used to specifically probe the fluorine atoms within a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be influenced by the electronic environment of the quinoline ring system. Furthermore, the signal would likely appear as a multiplet due to coupling with neighboring protons, primarily H-6 and H-8. The magnitude of these coupling constants provides valuable information about the spatial relationship between the fluorine atom and these protons.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₆FNO), HRMS would be used to confirm the exact mass of the molecular ion. This experimental mass would be compared to the calculated theoretical mass, and a match within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the molecule would likely be observed as the protonated molecular ion [M+H]⁺. The mass spectrum would show a prominent peak corresponding to this ion. Fragmentation of the molecular ion can also be induced, providing further structural information. For this compound, characteristic fragmentation patterns might involve the loss of small molecules such as CO or HCN from the quinoline ring system.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule by analyzing its vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule.
For this compound, one would expect to observe characteristic absorption bands corresponding to its key functional groups. A hypothetical FTIR data table is presented below to illustrate the expected regions of absorption.
| Functional Group | Expected Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) Range |
| O-H (hydroxyl) | Stretching | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N (in quinoline ring) | Stretching | 1250 - 1350 |
| C-O (hydroxyl) | Stretching | 1000 - 1260 |
| C-F (fluoro group) | Stretching | 1000 - 1400 |
Note: This table is illustrative and not based on experimental data for this compound.
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of a molecule by examining transitions between different electronic energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation. For this compound, the quinoline ring system is the primary chromophore.
A hypothetical UV-Vis absorption data table is provided below.
| Solvent | Hypothetical λmax (nm) | Corresponding Electronic Transition |
| Ethanol | ~280, ~330 | π → π |
| Methanol | ~282, ~335 | π → π |
| Dichloromethane | ~278, ~328 | π → π* |
Note: This table is illustrative and not based on experimental data for this compound.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to fluoresce, it must have a rigid, planar structure and specific electronic properties. The quinoline scaffold can exhibit fluorescence, and the presence of substituents like the fluoro and hydroxyl groups would influence the emission properties. Key parameters include the excitation maximum (λex) and the emission maximum (λem).
A hypothetical fluorescence data table is shown below.
| Solvent | Hypothetical Excitation λmax (nm) | Hypothetical Emission λmax (nm) |
| Ethanol | ~330 | ~450 |
| Methanol | ~335 | ~455 |
| Dichloromethane | ~328 | ~445 |
Note: This table is illustrative and not based on experimental data for this compound.
X-ray Diffraction Analysis for Solid-State Molecular Structure
For this compound, a successful X-ray crystallographic analysis would provide definitive information about its solid-state structure, including the planarity of the quinoline ring system, the conformation of the hydroxyl group, and any intermolecular interactions such as hydrogen bonding. This data is crucial for understanding the molecule's physical properties and how it interacts with other molecules. Unfortunately, no crystallographic data for this compound has been reported in the publicly accessible Cambridge Structural Database (CSD) or other crystallographic databases.
Computational and in Silico Investigations of 7 Fluoroquinolin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and spectroscopic characteristics without the need for empirical data.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov It is effective for calculating molecular properties and has been widely applied to quinoline (B57606) and quinolone derivatives to understand their stability and reactivity. nih.govekb.eg DFT calculations can determine various global reactivity descriptors that shed light on a molecule's chemical behavior. ekb.eg
Key electronic properties and reactivity descriptors derived from DFT studies include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability.
Global Reactivity Descriptors: Parameters such as chemical hardness (η), global softness (S), electronegativity (χ), and electrophilicity (ω) are calculated from HOMO and LUMO energies. ekb.eglongdom.org These descriptors help in predicting the reactivity of the molecule. For instance, a molecule with a high electrophilicity index is considered a strong electrophile. longdom.org
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govekb.eg This is vital for predicting how a molecule will interact with other molecules and biological targets.
| Descriptor | Symbol | Significance |
|---|---|---|
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Global Softness | S | The reciprocal of hardness, indicating reactivity. |
| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index | ω | Quantifies the ability of a species to accept electrons. |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the wavelength of maximum absorption (λmax) and oscillator strengths, can be compared with experimental spectroscopic data to validate the computational model. researchgate.net For quinolone derivatives, TD-DFT helps in understanding their photophysical properties and how structural modifications can influence their absorption characteristics. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com It is widely used in drug discovery to understand how potential drugs interact with their biological targets at a molecular level.
Molecular docking simulations are employed to predict how a ligand, such as a fluoroquinolone, fits into the active site of an enzyme. The process yields a binding affinity score, commonly expressed in kcal/mol, which estimates the strength of the interaction. researchgate.net A lower (more negative) binding energy suggests a more stable and favorable interaction.
These simulations also reveal the binding mode, which includes the specific interactions between the ligand and the amino acid residues in the enzyme's active site. mdpi.com Common interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. By analyzing these interactions, researchers can understand the basis of a ligand's inhibitory activity and suggest modifications to improve its potency. nih.gov
Bacterial DNA gyrase, a type II topoisomerase, is the primary target for the antibacterial activity of fluoroquinolones. nih.govresearchgate.net This enzyme is essential for bacterial survival as it manages DNA topology during replication. nih.gov Fluoroquinolones inhibit DNA gyrase by stabilizing the covalent complex formed between the enzyme and DNA, which leads to double-stranded DNA breaks and subsequent cell death. nih.govfortunejournals.com
Molecular docking studies have been instrumental in elucidating the interactions between various fluoroquinolones and the active site of DNA gyrase. These studies show that the quinolone core interacts with key amino acid residues and a divalent metal ion, often Mg²⁺, which mediates the binding. nih.gov For E. coli DNA gyrase, critical residues involved in binding often include Asp87 and Arg91. researchgate.net The binding affinities of several fluoroquinolones against E. coli DNA gyrase have been computationally determined. researchgate.netresearchgate.net
| Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Ciprofloxacin (B1669076) | -7.3 | researchgate.net |
| Norfloxacin (B1679917) | -6.9 | researchgate.net |
| Ofloxacin | -7.0 | researchgate.net |
Human topoisomerase IIα (Topo IIα) is the human counterpart to bacterial DNA gyrase and is a validated target for anticancer drugs. nih.govekb.eg Because of the structural similarity between the bacterial and human enzymes, fluoroquinolones have also been investigated for their potential to inhibit Topo IIα. nih.govresearchgate.net This interaction is explored for repositioning these antibiotics as potential anticancer agents. nih.govresearchgate.net
In silico docking studies have demonstrated that fluoroquinolones can form stable complexes with the binding pocket of human Topo IIα. nih.govresearchgate.net The binding often involves the formation of hydrogen bonds with specific amino acid residues. Key residues in the Topo IIα binding site that interact with fluoroquinolones include GLN773, ASN770, and LYS723. nih.govnih.gov The predicted binding affinities suggest that some fluoroquinolones could act as potent inhibitors of this enzyme. researchgate.netnih.gov
| Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Ofloxacin | -7.2 | researchgate.net |
| Sparafloxacin | -8.17 | nih.gov |
| Moxifloxacin | -7.4 | researchgate.net |
| Ciprofloxacin | -7.2 | researchgate.net |
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a cornerstone of computational drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. For quinoline derivatives, SAR studies have been crucial in identifying the structural features that govern their therapeutic effects nih.govnih.gov.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that quantitatively link the structural or physicochemical properties of a series of compounds to their biological activities nih.gov. The development of a robust QSAR model for 7-Fluoroquinolin-3-ol and its analogs would enable the prediction of their biological potency without the need for extensive synthesis and experimental testing nih.gov.
A typical QSAR study for a series of 7-substituted quinolin-3-ol derivatives would involve the following steps:
Data Set Compilation: A dataset of quinoline derivatives with experimentally determined biological activities (e.g., inhibitory concentrations) against a specific target would be assembled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule in the dataset.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
For this compound, key descriptors would likely include the electronic properties of the fluorine atom at the 7-position and the hydrogen-bonding capacity of the hydroxyl group at the 3-position, as substitutions at these positions are known to significantly influence the activity of quinoline derivatives nih.govresearchgate.net.
Table 1: Hypothetical QSAR Model for a Series of 7-Substituted Quinolin-3-ol Derivatives
| Descriptor | Coefficient | Contribution to Activity |
| LogP (Lipophilicity) | +0.45 | Increased lipophilicity is associated with higher activity. |
| Electronic Effect of R7 | -0.21 | Electron-withdrawing groups at the 7-position enhance activity. |
| H-bond Donor (3-OH) | +0.67 | The presence of the hydroxyl group is critical for activity. |
| Molecular Volume | -0.15 | Smaller, more compact molecules may exhibit better binding. |
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule, while bioactive conformation prediction seeks to determine the specific spatial arrangement that the molecule adopts when it binds to its target asu.edu.
For this compound, computational methods such as molecular mechanics and quantum mechanics calculations would be used to explore its conformational landscape. The fluorine atom at the 7-position and the hydroxyl group at the 3-position can influence the molecule's preferred conformation through electronic and steric effects.
Pharmacophore modeling, a technique that identifies the essential three-dimensional arrangement of functional groups required for biological activity, is often used to predict the bioactive conformation researchgate.net. A pharmacophore model for a series of quinoline-based inhibitors might include features such as a hydrogen bond acceptor (the nitrogen atom in the quinoline ring), a hydrogen bond donor (the 3-hydroxyl group), and an aromatic ring system nih.gov. Identifying the bioactive conformation of this compound is a crucial step in understanding its mechanism of action and in designing more potent analogs.
Pharmacokinetic and Pharmacodynamic (ADME) Profiling
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. In silico ADME profiling allows for the early prediction of these properties, helping to identify and address potential liabilities before significant resources are invested nih.govnih.govsrce.hr.
"Drug-likeness" refers to a qualitative assessment of a compound's potential to be an orally active drug in humans. Several empirical rules and computational models have been developed to predict drug-likeness based on physicochemical properties sciensage.info. The most well-known of these is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors.
Table 2: Predicted Drug-Likeness Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five |
| Molecular Weight | 163.15 | < 500 |
| LogP | 1.85 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
Based on these predicted properties, this compound would be expected to exhibit good oral bioavailability. Other in silico models can provide more detailed predictions of properties such as aqueous solubility, intestinal absorption, and blood-brain barrier penetration nih.gov.
The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs nih.gov. Predicting the interaction of a new chemical entity with CYP isoforms is crucial for assessing its metabolic stability and potential for drug-drug interactions nih.govdntb.gov.ua. The metabolic stability of a compound is its susceptibility to biotransformation, which influences its half-life and duration of action pharmafocusasia.comspringernature.comuj.edu.pl.
In silico models can predict whether a compound is likely to be a substrate, inhibitor, or inducer of specific CYP isoforms fda.govaumet.com. For this compound, the quinoline ring is a known substrate for several CYP enzymes. The presence of the fluorine atom at the 7-position can influence metabolic stability, often by blocking a potential site of metabolism nih.gov. Computational tools can predict the likely sites of metabolism on the molecule and the specific CYP isoforms involved.
Molecular Dynamics Simulations for Ligand-Protein Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time nih.gov. In the context of drug discovery, MD simulations can provide detailed insights into the dynamic interactions between a ligand and its protein target wikipedia.org.
For this compound, an MD simulation would typically involve the following steps:
System Setup: A model of the this compound molecule bound to its putative protein target is placed in a simulated physiological environment (e.g., a box of water molecules with ions).
Simulation: The forces on each atom are calculated, and the system is allowed to evolve over time, typically on the nanosecond to microsecond timescale.
Analysis: The trajectory of the simulation is analyzed to understand the stability of the protein-ligand complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur upon binding.
MD simulations can help to refine the binding mode predicted by molecular docking, assess the stability of the ligand in the binding site, and provide a more dynamic picture of the protein-ligand recognition process nih.govnih.gov.
Structure Activity Relationship Sar Studies of 7 Fluoroquinolin 3 Ol and Its Derivatives
Impact of Fluoro-Substitution at C-7 Position on Biological Activity
The introduction of a fluorine atom at the C-7 position of the quinoline (B57606) ring is a critical modification that significantly influences the compound's biological profile. Fluorine is the most electronegative element, and its presence can alter the electronic properties, lipophilicity, and metabolic stability of the molecule.
Research on various quinoline derivatives has shown that fluorine substitution on the benzene (B151609) ring portion of the scaffold can have profound effects. For instance, studies on the mutagenicity of fluorinated quinolines demonstrated that substitution at the C-7 position can enhance this particular biological effect nih.gov. In the context of antibacterial fluoroquinolones, a class of compounds structurally related to 7-Fluoroquinolin-3-ol, the fluorine atom (often at the C-6 position, adjacent to C-7) is known to be crucial for potent activity. This enhancement is often attributed to the fluorine atom's role in improving the drug's interaction with its target enzymes, such as DNA gyrase and topoisomerase IV, thereby inhibiting bacterial replication. The electronic and spatial properties of substituents play an important role in the antimicrobial potency of this class of antibacterials nih.gov.
The key impacts of C-7 fluoro-substitution include:
Increased Binding Affinity: The fluorine atom can participate in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of target proteins.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended biological half-life.
Role of the Hydroxyl Group at C-3 Position in Molecular Interactions
The hydroxyl (-OH) group at the C-3 position of the quinoline ring is a key pharmacophoric feature that governs the molecule's ability to interact with biological receptors. This functional group is highly polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs) masterorganicchemistry.com.
Effects of Other Substituents on Quinoline Core and Peripheral Moieties
The biological activity of the this compound scaffold can be further fine-tuned by introducing various substituents on the quinoline core or on peripheral functional groups.
The addition of other halogens, such as chlorine or bromine, to the quinoline structure can systematically modify its physicochemical properties. Halogenation is a common strategy in medicinal chemistry to enhance biological activity by altering lipophilicity, which affects cell membrane permeability and distribution researchgate.net. While fluorine is unique, chlorine and bromine can also increase the potency of quinoline derivatives. For example, select halogenated quinolines have been found to eradicate drug-resistant, gram-positive bacterial pathogens and their biofilms nih.gov. However, the size and electronegativity of the halogen are important; bulkier halogens like bromine and iodine can introduce steric hindrance that may be either beneficial or detrimental to binding, depending on the topology of the target's active site.
The introduction of alkyl (e.g., methyl, ethyl) and aryl (e.g., phenyl) groups can significantly impact the molecule's steric profile and lipophilicity.
Alkyl Groups: Small alkyl groups can fill hydrophobic pockets within a receptor site, increasing binding affinity through van der Waals interactions. The presence of a benzyl (B1604629) group at the N-13 atom in mefloquine, a quinoline derivative, was shown to increase its activity against Mycobacterium tuberculosis mdpi.com.
Aryl Groups: Aryl substituents can engage in π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) in the target protein. Structure-activity relationship studies of arylfluoroquinolones have indicated that the in vitro antibacterial potency is greatest when the substituent is a p-fluorophenyl or p-hydroxyphenyl group nih.gov. These interactions can provide substantial binding energy and improve the compound's activity.
Attaching other heterocyclic rings to the quinoline scaffold is a widely used strategy to enhance biological activity and modulate pharmacokinetic properties.
Piperazine (B1678402): The piperazine ring is a common feature in many successful quinolone antibiotics. When attached to the C-7 position, it can improve water solubility, enhance bacterial cell wall penetration, and provide an additional site for interaction with the target enzyme nih.govnih.gov.
Benzothiazole (B30560): Fusing or linking a benzothiazole moiety can introduce new interaction capabilities and has been explored in the development of agents with various biological activities. An iron-catalyzed coupling reaction between oxime ester and benzothiazole has been described for constructing alkyl nitrile substituted benzothiazole derivatives researchgate.net.
The following table summarizes the general effects of various substituents on the quinoline scaffold.
| Substituent Type | Example | Position | General Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Halogen (Fluorine) | -F | C-7 | Enhances target binding affinity and metabolic stability. | nih.gov |
| Halogen (Chlorine) | -Cl | Various | Increases lipophilicity and can enhance antibacterial activity. | nih.gov |
| Hydroxyl | -OH | C-3 | Acts as a key hydrogen bonding site for molecular interactions. | masterorganicchemistry.comnih.gov |
| Alkyl | -CH3, -C2H5 | Various | Increases lipophilicity and can fill hydrophobic pockets in targets. | mdpi.com |
| Aryl | -C6H5 | Various | Enables π-π stacking interactions with target proteins. | nih.gov |
| Heterocycle | Piperazine | C-7 | Improves antibacterial potency, solubility, and cell penetration. | nih.govnih.gov |
Correlation Between Structural Features and Specific Biological Efficacy
The cumulative evidence from SAR studies reveals a clear correlation between the structural architecture of this compound derivatives and their biological efficacy. The foundational activity is established by the quinoline core, which is then significantly enhanced by specific functionalization.
Identification of Key Pharmacophoric Elements for Target Binding
The core structure of this compound itself presents a foundational pharmacophore, with the quinoline ring system providing a rigid scaffold for the precise spatial orientation of key functional groups. The fluorine atom at the 7-position and the hydroxyl group at the 3-position are consistently implicated as crucial interaction points with biological targets.
Detailed research findings have illuminated the specific roles of various substituents on the this compound core in modulating biological activity. These studies often involve the synthesis of a series of analogs with systematic modifications at different positions of the quinoline ring and the subsequent evaluation of their biological potency.
For instance, in the context of antibacterial agents, the C-7 position of the fluoroquinolone core, a close structural relative of this compound, has been identified as a critical determinant of potency and spectrum of activity. The introduction of various heterocyclic moieties at this position can significantly influence the compound's interaction with bacterial DNA gyrase and topoisomerase IV, the primary targets of this class of antibiotics. While direct SAR studies on this compound are less prevalent in publicly available literature, the extensive research on fluoroquinolones provides valuable insights. For example, the nature and stereochemistry of the substituent at C-7 can impact cell permeability and target enzyme inhibition.
In the pursuit of anticancer agents, modifications of the quinoline scaffold have also yielded promising results. Research on quinoline derivatives has shown that the C-3 position can be a versatile site for modification. While the carboxyl group is often considered a key pharmacophore for the antibacterial activity of fluoroquinolones, its replacement with other functionalities, such as heterocyclic rings, has been shown to shift the biological activity towards anticancer effects. This suggests that for different therapeutic targets, the pharmacophoric requirements of the quinoline scaffold can be significantly altered.
A hypothetical pharmacophore model for a this compound derivative targeting a specific protein kinase, for example, might include:
A hydrogen bond donor: The hydroxyl group at the 3-position is a prime candidate for forming a crucial hydrogen bond with an amino acid residue in the kinase's ATP-binding pocket.
A hydrogen bond acceptor or halogen bond donor: The fluorine atom at the 7-position can act as a hydrogen bond acceptor or participate in halogen bonding, another important non-covalent interaction in ligand-protein binding.
An aromatic ring system: The quinoline core itself provides a planar aromatic surface for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target protein.
A variable substituent region: Modifications at other positions of the quinoline ring, such as the N-1 or C-8 positions, can be explored to fine-tune the compound's selectivity, potency, and pharmacokinetic properties. These substituents can occupy specific sub-pockets within the binding site, further enhancing the affinity and specificity of the interaction.
The table below summarizes the key pharmacophoric elements and the general impact of substitutions on the activity of quinoline-based compounds, providing a framework for the rational design of novel this compound derivatives.
| Position | Pharmacophoric Feature | General Impact of Substitution on Activity |
| 3 | Hydrogen Bond Donor (from -OH) | Essential for interaction with many targets. Replacement can alter the therapeutic class (e.g., from antibacterial to anticancer). |
| 7 | Hydrogen Bond Acceptor / Halogen Bond Donor (from -F) | Influences binding affinity and selectivity. Substitution at this position is critical for antibacterial potency in related fluoroquinolones. |
| Quinoline Core | Aromatic System | Provides a scaffold for π-π stacking and hydrophobic interactions. |
| Other Positions (e.g., N-1, C-2, C-4, C-8) | Variable (Hydrophobic, H-bond donor/acceptor) | Modifications can modulate potency, selectivity, and pharmacokinetic properties by interacting with specific sub-pockets of the target. |
It is important to note that the specific pharmacophoric requirements are highly dependent on the biological target. A pharmacophore model developed for an antibacterial agent will likely differ significantly from one designed for a kinase inhibitor or an antiviral compound. Therefore, the successful design of potent and selective this compound derivatives relies on a deep understanding of the target's binding site architecture and the systematic exploration of the structure-activity relationships for this versatile chemical scaffold.
Biological and Pharmacological Research Applications of 7 Fluoroquinolin 3 Ol and Its Derivatives
Antimicrobial Activity Investigations
The antimicrobial potential of 7-fluoroquinolin-3-ol derivatives has been extensively studied against various clinically relevant microbial strains. These investigations are crucial in the search for new therapeutic agents to combat the growing challenge of antimicrobial resistance. researchgate.net
Evaluation Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA)
Numerous studies have demonstrated the efficacy of this compound derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. frontiersin.orgnih.gov For instance, a difluoroboranyl derivative of a fluoroquinolone, labeled "7a," has shown significant inhibitory effects against S. aureus. nih.govnih.gov In one study, this derivative demonstrated a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 0.25 μg/mL against S. aureus. nih.gov
Other research has identified novel compounds that are effective against multidrug-resistant S. aureus and even drug-tolerant MRSA persister cells. frontiersin.org Certain trifluoroacetyl-substituted quinolones have also exhibited moderate antibacterial activity against Gram-positive bacteria, with inhibition zones ranging from 10-18 mm. nanobioletters.com The introduction of a triazole ring at the N-1 position of quinolones has been shown to improve antimicrobial activity, with one derivative displaying a potent MIC value of 0.5 µg/mL against MRSA. nih.gov Furthermore, some derivatives have demonstrated the ability to rapidly eradicate exponentially growing MRSA within 30 minutes at concentrations 16 times their MIC. frontiersin.org
Table 1: In Vitro Activity of Selected this compound Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
|---|---|---|---|---|
| Difluoroboranyl-fluoroquinolone "7a" | S. aureus | 0.25 | 85.5 (at 5 µg) | nih.govnih.gov |
| Triazole-substituted quinolone | MRSA | 0.5 | Not Reported | nih.gov |
| Ciprofloxacin (B1669076) derivative | MRSA ATCC33591 | 8 | Not Reported | nih.gov |
| Trifluoroacetyl-substituted quinolones | S. aureus | Not Reported | 10-18 | nanobioletters.com |
| Gatifloxacin (B573) Isomer Derivative (GI-1) | Staphylococcus epidermidis | 0.015-16 | Not Reported | asianpubs.org |
Evaluation Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
The activity of this compound derivatives extends to Gram-negative bacteria, which are notoriously difficult to treat due to their complex cell wall structure. Research has shown that modifications at position 7 of the quinolone ring can impart activity against both Gram-positive and Gram-negative bacteria. For example, certain trifluoroacetyl-substituted quinolones have demonstrated strong antibacterial activity against Gram-negative bacteria, with inhibition zones measuring between 10-26 mm. nanobioletters.com These compounds were particularly effective against E. coli, showing inhibition zones of 17-24 mm. nanobioletters.com
The addition of a fluorine atom at the C6 position of the quinolone structure is known to increase penetration into the bacterial cell and enhance activity against Gram-negative bacteria. nih.gov Furthermore, the presence of a piperazine (B1678402) moiety at the C-7 position also enhances this activity. nih.gov Some synthesized derivatives have shown good inhibitory activity against pathogenic Gram-negative bacteria like Pseudomonas aeruginosa.
Table 2: In Vitro Activity of Selected this compound Derivatives Against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
|---|---|---|---|---|
| Trifluoroacetyl-substituted quinolone | E. coli ATCC 25922 | Not Reported | 17-24 | nanobioletters.com |
| Trifluoroacetyl-substituted quinolone | A. baumannii isolates | Not Reported | 10-26 | nanobioletters.com |
| Gatifloxacin Isomer Derivative (GI-3) | Klebsiella pneumoniae | 0.015 | Not Reported | asianpubs.org |
| Pyrrolidine derivative of nalidixic acid | Gram-negative bacteria | Not Reported | Strong Activity | mdpi.com |
| Metronidazole derivative | B. proteus, P. aeruginosa | 0.25 | Not Reported | researchgate.net |
Antifungal Efficacy Assessments
In addition to antibacterial properties, derivatives of the quinoline (B57606) skeleton have been investigated for their antifungal activity. nih.gov A series of novel fluorinated quinoline analogs have demonstrated good antifungal activity against a range of phytopathogenic fungi. nih.gov For instance, some of these compounds exhibited over 80% activity against S. sclerotiorum. nih.gov
Determination of Minimum Inhibitory Concentrations (MICs) and Inhibition Zones
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro effectiveness of an antimicrobial agent. nih.gov It represents the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govfrontiersin.org The agar (B569324) well diffusion method is also commonly used to assess antimicrobial activity, where the size of the inhibition zone around a well containing the compound indicates its efficacy.
For this compound derivatives, MIC values have been determined against a wide array of bacteria. For example, a difluoroboranyl-fluoroquinolone derivative showed an MIC of 0.25 μg/mL against S. aureus. nih.gov In another study, a series of gatifloxacin isomer derivatives were tested, with some compounds demonstrating MIC values as low as 0.015 µg/mL against Klebsiella pneumoniae. asianpubs.org The size of inhibition zones is also a critical measure of antibacterial potency. For instance, trifluoroacetyl-substituted quinolones produced inhibition zones ranging from 10-26 mm against various bacterial strains. nanobioletters.com
Antioxidant Activity Studies
Beyond their antimicrobial properties, some quinoline derivatives have been investigated for their potential as antioxidants. This activity is crucial for combating oxidative stress, which is implicated in numerous diseases.
Radical Scavenging Activity (e.g., DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of compounds. mdpi.comsapub.org In this assay, the antioxidant compound donates an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com
Studies on various heterocyclic compounds, including quinoline derivatives, have demonstrated their capacity to scavenge DPPH radicals. For example, research on new thiosemicarbazide (B42300) derivatives showed that compounds with ortho-dihydroxy and para-dihydroxy patterns had the highest free radical scavenging activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 5.0 to 28 μM. researchgate.net Phenyl and chlorophenyl substituted derivatives, in particular, displayed better radical scavenging activity than the standard gallic acid in one study. researchgate.net The antioxidant activity of flavanol derivatives has also been linked to the number and position of hydroxyl groups on their aromatic rings. mdpi.com
Table 3: DPPH Radical Scavenging Activity of Selected Compounds
| Compound/Derivative Class | IC50 Value | Standard | Reference |
|---|---|---|---|
| Thiosemicarbazide derivatives (ortho/para-dihydroxy) | 5.0-28 μM | Not specified | researchgate.net |
| Phenyl substituted thiosemicarbazide | 1.08 μg/mL | Gallic acid (1.2 μg/mL) | researchgate.net |
| Chlorophenyl substituted thiosemicarbazide | 0.22 μg/mL | Gallic acid (1.2 μg/mL) | researchgate.net |
| Flavanol Derivative (Compound 8) | 4.3 μg/mL | BHT (18.0 μg/mL) | mdpi.com |
Half-Maximal Inhibitory Concentration (IC50) Determination for Antioxidant Capacity
The antioxidant potential of a compound is frequently quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to scavenge 50% of free radicals in an assay. A lower IC50 value signifies a higher antioxidant activity nih.gov. While the primary application of fluoroquinolones is not as antioxidants, the quinoline ring system present in this compound is found in many natural and synthetic compounds that do exhibit significant antioxidant properties.
Research into flavan-3-ols and other phenolic compounds demonstrates that their structure, particularly the presence and position of hydroxyl groups on the aromatic rings, is crucial for their free-radical scavenging ability nih.govmdpi.com. The antioxidant activity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.gov. For instance, studies on various plant extracts have reported IC50 values indicating potent antioxidant activity, often correlated with their total phenolic and flavonoid content nih.gov. Although specific IC50 values for this compound as an antioxidant are not extensively documented in the provided literature, the evaluation of its derivatives for such properties remains a potential area of research, drawing parallels from the structure-activity relationships observed in other phenolic and heterocyclic compounds mdpi.commdpi.com.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Pistacia lentiscus L. leaves extract | DPPH | 4.79 ± 0.31 | researchgate.net |
| Pistacia lentiscus L. leaves extract | ABTS | 2.80 ± 0.02 | researchgate.net |
| Vernonia amygdalina (Methanol Extract) | DPPH | 94.92 | nih.gov |
| Vernonia amygdalina (Ethanol Extract) | DPPH | 94.83 | nih.gov |
Enzyme and Receptor Modulation
The primary mechanism of action for fluoroquinolone antibiotics, which are derivatives of the quinoline structure, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV nih.govyoutube.com. DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription nih.gov. Fluoroquinolones bind to the complex formed between DNA gyrase and DNA, stabilizing it and leading to breaks in the bacterial chromosome that are ultimately fatal to the bacterium youtube.commdpi.com. Ciprofloxacin, a well-known fluoroquinolone, is a potent inhibitor of DNA gyrase nih.gov. The development of resistance often involves mutations in the genes encoding for DNA gyrase, which reduces the binding affinity of the drug youtube.com.
Dihydrofolate reductase (DHFR) is another crucial enzyme in both prokaryotic and eukaryotic cells, responsible for converting dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids nih.govpatsnap.com. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer drugs wikipedia.orgscbt.com. While compounds like methotrexate (B535133) and trimethoprim (B1683648) are classic DHFR inhibitors, the primary target of the this compound class of compounds is DNA gyrase, not DHFR patsnap.comwikipedia.org.
While fluoroquinolones are designed to be selective for bacterial topoisomerases, some have been shown to interact with their human counterparts, such as topoisomerase IIα. This enzyme is structurally and functionally related to bacterial DNA gyrase and is vital for managing DNA topology in human cells nih.gov. Research indicates that certain fluoroquinolones can inhibit human topoisomerase IIα, although often at much higher concentrations than those required for antibacterial activity nih.gov. For example, ciprofloxacin and gemifloxacin (B1671427) have been observed to inhibit the DNA relaxation activity of human topoisomerase IIα at concentrations around 200–300 μM nih.gov.
Interestingly, the inhibitory activity of some fluoroquinolones against human topoisomerase IIα can be significantly enhanced by ultraviolet (UVA) radiation. One study found that while fluoroquinolones like Bay y3118, lomefloxacin, and ciprofloxacin did not inhibit the enzyme in the absence of light, UVA irradiation induced a weak to strong inhibition nih.govresearchgate.net. This photoactivated inhibition is thought to involve the formation of a stable ternary complex between the drug, the enzyme, and DNA, similar to the mechanism of topoisomerase poisons nih.gov.
The quinoline scaffold is a versatile platform for designing inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.
ATM Kinase: Ataxia-telangiectasia mutated (ATM) kinase is a key enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy to sensitize tumors to radiation and chemotherapy nih.gov. Several potent and selective ATM inhibitors have been developed based on quinoline and imidazo[4,5-c]quinolin-2-one cores. For example, AZD0156 is an exceptionally potent and selective ATM inhibitor that has demonstrated efficacy in preclinical models and has entered clinical evaluation nih.gov. The development of such compounds highlights the utility of the quinoline structure in designing highly specific kinase inhibitors nih.govacs.org.
FGFR: The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is implicated in various cancers due to genetic alterations like mutations and gene fusions nih.govnih.gov. Consequently, FGFR inhibitors are a focus of cancer drug development researchgate.net. Small-molecule inhibitors targeting FGFRs often incorporate heterocyclic scaffolds. While not all are direct derivatives of this compound, the principles of kinase inhibitor design often involve similar pharmacophoric elements. For instance, selective FGFR inhibitors like AZD4547 and erdafitinib (B607360) have been developed to target specific FGFR isoforms, demonstrating the feasibility of creating targeted therapies based on kinase inhibition scbt.com.
| Inhibitor | Target Kinase | Reported IC50 | Reference |
|---|---|---|---|
| A011 ( nih.govresearchgate.netTriazolo[4,5-c]quinoline derivative) | ATM | 1.0 nM | nih.gov |
| AZD0156 (Imidazo[4,5-c]quinolin-2-one derivative) | ATM | Potent and Selective | nih.gov |
| Compound 7 (Piperazinone analogue) | FGFR2 | 5.2 nM | nih.gov |
| Compound 7 (Piperazinone analogue) | FGFR3 | 5.6 nM | nih.gov |
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in synaptic plasticity and is a target for treating various central nervous system disorders. Allosteric modulators, which bind to a site distinct from the glutamate binding site, offer a way to fine-tune receptor activity with greater specificity than traditional agonists or antagonists nih.gov. Research has led to the discovery of both positive allosteric modulators (PAMs) that enhance the receptor's response to glutamate and negative allosteric modulators (NAMs) that reduce it nih.govnih.gov. While the core structure of this compound is not explicitly mentioned in the context of the primary mGluR5 modulators discovered, the development of diverse heterocyclic scaffolds like VU0285683 (a benzonitrile (B105546) derivative) and VU0360172 (a nicotinamide (B372718) derivative) showcases the broad chemical space being explored for mGluR5 modulation nih.gov.
Acetylcholinesterase (AChE) is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease nih.gov. The quinoline structure has been utilized as a scaffold for the development of new AChE inhibitors. Studies have described the synthesis of new fluoroquinolone derivatives and their evaluation for AChE inhibitory activity nih.gov.
In one study, a series of fluoroquinolone derivatives were synthesized, with some compounds showing potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The compound designated 7g, which featured an ortho-fluorophenyl group, was identified as the most active inhibitor against both enzymes, with IC50 values of 0.70 µM for AChE and 2.20 µM for BChE . Another study reported a quinolinone derivative, QN8, as a potent and selective non-competitive inhibitor of human AChE with an IC50 of 0.29 µM researchgate.net. These findings indicate that the 7-fluoroquinoline (B188112) scaffold can be effectively modified to produce potent cholinesterase inhibitors.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Fluoroquinolone derivative 7g | AChE | 0.70 ± 0.10 | |
| Fluoroquinolone derivative 7h | AChE | 2.30 ± 0.20 | |
| Quinolinone derivative QN8 | hrAChE | 0.29 | researchgate.net |
Selective Targeting of Protein-Protein Interactions (e.g., Spire2-FMN2)
The modulation of protein-protein interactions (PPIs) represents a promising frontier in therapeutic development, offering a strategy to intervene in cellular processes that are fundamental to disease states. scispace.comnih.gov Derivatives of the 7-fluoroquinoline scaffold have been identified as promising fragments for the development of chemical probes that can selectively target specific PPIs. A notable example is the disruption of the interaction between the actin nucleation proteins Spire2 and Formin-2 (FMN2).
In a fragment-based screening effort, compounds were assessed for their ability to disrupt the Spire2-FMN2 interaction. acs.org This research led to the identification of potent and selective fragments that could inhibit this specific PPI without affecting the related Spire1-FMN2 interaction. acs.org Through structure-activity relationship (SAR) studies, an initial hit was optimized into a more potent compound, designated as compound 13 . acs.org Molecular docking studies revealed the binding mode of this compound within the KIND2 domain of Spire2. The 7-fluoro-substituted ring of the quinoline derivative orients towards the Phe103 residue, engaging in weak van der Waals interactions. acs.org Furthermore, a positively charged amine group on the compound forms multiple electrostatic contacts with Glu118 and establishes hydrogen bonds with the hydroxyl group of Tyr106 and the backbone carbonyl of Arg119. acs.org These findings demonstrate that the 7-fluoroquinoline core can serve as a structural foundation for developing selective inhibitors of the Spire2-FMN2 protein-protein interaction. acs.org
Anticancer Research Potential
The quinolone scaffold, particularly fluoroquinolone derivatives, has garnered significant attention for its potential application in anticancer research. nih.govresearchgate.net This interest stems from the observation that these compounds can exert cytotoxic effects on tumor cells, prompting investigations into their antiproliferative activities and the underlying mechanisms. nih.gov
Derivatives of this compound have demonstrated notable antiproliferative activity across a diverse panel of human cancer cell lines. Research has shown that modifications to the core fluoroquinolone structure can lead to compounds with significant cytotoxic effects. nih.govnih.gov For instance, certain hybrid derivatives have shown growth inhibition percentages of 52.62% against SR-leukaemia cells and 64.19% against UO-31 renal cancer cells. nih.gov
The antiproliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies on various norfloxacin (B1679917) and ciprofloxacin derivatives have yielded potent results against prostate, breast, and colon cancer cell lines. nih.gov Halogenated 7-anilino fluoroquinolones have also shown excellent antiproliferative activity against breast (T47D, MCF7) and pancreatic (PANC1) cancer cell lines, with IC₅₀ values often below 100 µM. nih.gov The data below summarizes the activity of selected fluoroquinolone derivatives against various cancer cell lines. nih.govnih.gov
| Derivative | Cancer Cell Line | Cell Type | IC₅₀ (µM) |
| Derivative 73 (Norfloxacin) | PC3 | Prostate Cancer | 2.33 |
| MCF7 | Breast Cancer | 2.27 | |
| MDA-MB-231 | Breast Cancer | 1.52 | |
| Derivative 74 (Norfloxacin) | DU145 | Prostate Cancer | 1.56 |
| 3-chloro aniline (B41778) derivate 4b | T47D | Breast Cancer | 14.91 |
The anticancer effects of fluoroquinolone derivatives are attributed to their ability to interfere with fundamental cellular processes in cancer cells. A primary mechanism is the induction of programmed cell death, or apoptosis. nih.govresearchgate.net For example, certain derivatives have been shown to activate the apoptotic pathway in cancer cells. nih.gov Additionally, these compounds can disrupt the normal progression of the cell cycle. It has been observed that some 7-fluoroquinoline analogs can cause cell cycle arrest, particularly in the G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.govnih.gov This interference with critical cell life cycle events underscores the potential of these compounds in cancer research. nih.gov
Mechanisms of Action Elucidation
Understanding the precise molecular interactions and affected cellular pathways is crucial for the development of targeted therapies. Research into this compound and its derivatives has focused on identifying their molecular targets and the subsequent biological consequences.
A key molecular target for the anticancer activity of fluoroquinolones is the eukaryotic topoisomerase II enzyme. nih.govresearchgate.net This enzyme is vital for DNA replication and transcription; its inhibition leads to DNA damage and ultimately triggers cell death. nih.gov The mechanism of action is analogous to that of established anticancer agents like etoposide (B1684455) and doxorubicin, which also target topoisomerase II. nih.gov
Beyond topoisomerase II, specific derivatives have been designed to bind to other molecular targets with high specificity. acs.org As previously mentioned in section 6.3.6, derivatives of 7-fluoroquinoline have been developed to selectively inhibit the protein-protein interaction between Spire2 and FMN2. acs.org The binding specificity is achieved through a combination of electrostatic interactions, hydrogen bonds, and van der Waals forces within a defined binding pocket on the Spire2 protein. acs.org
| Compound/Class | Molecular Target | Specific Interactions / Binding Site |
| Fluoroquinolones | Eukaryotic Topoisomerase II | Inhibition of the catalytic cycle of the enzyme. nih.govresearchgate.net |
| Compound 13 (7-Fluoroquinoline derivative) | Spire2 KIND2 Domain | Binds in a negatively charged groove; forms electrostatic contacts with Glu118, H-bonds with Tyr106 & Arg119, and van der Waals interactions with Phe103. acs.org |
Future Directions and Translational Research Perspectives
Rational Design of Next-Generation Therapeutic Agents based on 7-Fluoroquinolin-3-ol
The inherent structural features of the this compound scaffold, including the fluorine atom at the 7-position which can enhance metabolic stability and binding affinity, and the hydroxyl group at the 3-position which offers a key point for chemical modification, make it an ideal starting point for the rational design of novel therapeutic agents. The core principle of this approach is to leverage the known structure-activity relationships (SAR) of quinolone derivatives to design new molecules with improved potency, selectivity, and pharmacokinetic profiles.
A pivotal strategy in the rational design of this compound-based therapeutics is the modification of the substituent at the 7-position. Research has shown that introducing various heterocyclic moieties at this position can significantly modulate the biological activity of the parent compound. For instance, the incorporation of piperazine (B1678402) and its derivatives has been a common strategy to enhance antibacterial efficacy. More recently, the focus has shifted towards exploring a wider range of heterocyclic systems to target other disease areas, such as cancer and viral infections. The strategic introduction of different functionalities aims to optimize interactions with specific biological targets, thereby enhancing therapeutic efficacy and minimizing off-target effects.
Exploration of Novel Biological Targets and Emerging Disease Indications
While the quinolone core is historically associated with antibacterial agents that target DNA gyrase and topoisomerase IV, the this compound scaffold is proving to be a versatile platform for targeting a broader range of biological molecules implicated in various diseases. This has opened up new avenues for drug discovery and the repositioning of quinolone-based compounds for emerging disease indications.
Anticancer Potential: A significant area of exploration for this compound derivatives is in oncology. Researchers are investigating the potential of these compounds to inhibit various kinases, which are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancer. The quinoline (B57606) scaffold can be adapted to fit into the ATP-binding pocket of various kinases, and modifications to the this compound core can be tailored to achieve selectivity for specific kinase targets. This targeted inhibition of cancer-related kinases represents a promising strategy for the development of novel anticancer therapies.
Antiviral Applications: The emergence of new viral threats has spurred the search for novel antiviral agents. The this compound scaffold is being investigated for its potential to inhibit viral replication through various mechanisms. These may include targeting viral enzymes essential for replication or interfering with the host-cell factors that the virus relies on. The ability to chemically modify the this compound structure allows for the optimization of antiviral activity against specific viruses.
Neurodegenerative Diseases: Preliminary research suggests that certain quinoline derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. The proposed mechanisms of action include the inhibition of enzymes involved in neuroinflammation and oxidative stress, which are key pathological features of these conditions. Further investigation into the potential of this compound derivatives in this area is warranted.
Advanced Derivatization Strategies for Improved Potency, Selectivity, and Reduced Off-Target Effects
To unlock the full therapeutic potential of the this compound scaffold, medicinal chemists are employing a range of advanced derivatization strategies. These strategies are aimed at fine-tuning the pharmacological properties of the molecule to enhance its potency against the intended target, improve its selectivity over other related targets, and minimize undesirable off-target effects that can lead to adverse drug reactions.
Molecular Hybridization: This strategy involves combining the this compound scaffold with other pharmacophores known to possess specific biological activities. By creating hybrid molecules, it is possible to develop agents with dual or synergistic modes of action. For example, hybridizing the this compound core with a known kinase inhibitor fragment could lead to a new molecule with enhanced anticancer potency.
Bioisosteric Replacement: Bioisosterism is a powerful tool in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological properties. In the context of this compound, bioisosteric replacements can be used to modulate factors such as solubility, metabolic stability, and target binding affinity. For instance, replacing a specific substituent with a bioisostere could lead to a derivative with an improved pharmacokinetic profile.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for understanding how different chemical modifications to the this compound scaffold influence its biological activity. By synthesizing and evaluating a series of analogs with systematic structural variations, researchers can identify the key structural features required for optimal activity and selectivity. This knowledge is then used to guide the design of more potent and targeted therapeutic agents.
Integration of In Silico and Experimental Methodologies for Accelerated Drug Discovery
The convergence of computational and experimental approaches is revolutionizing the field of drug discovery, and the development of this compound-based therapeutics is no exception. The integration of in silico and experimental methodologies allows for a more rational and efficient drug discovery process, from hit identification to lead optimization.
Pharmacophore Modeling and Virtual Screening: In silico pharmacophore models can be generated based on the known structural features of this compound and its active derivatives. These models define the essential three-dimensional arrangement of chemical features required for biological activity. Virtual screening of large compound libraries against these pharmacophore models can rapidly identify potential hit compounds with the desired activity profile, significantly reducing the time and cost associated with traditional high-throughput screening.
Molecular Docking and Dynamics Simulations: Molecular docking studies are used to predict the binding mode of this compound derivatives to their biological targets at the atomic level. This provides valuable insights into the key interactions that govern binding affinity and selectivity. Molecular dynamics simulations can further be used to study the dynamic behavior of the ligand-target complex over time, providing a more comprehensive understanding of the binding process.
Q & A
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
